6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole

Anticancer Kinase Inhibition SAR

6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole (CAS 183667-89-2) is a synthetic heterocyclic compound defined by a fused imidazo[2,1-b][1,3]thiazole core substituted at the 6-position with a 4-tert-butylphenyl group. Its molecular formula is C15H16N2S, with a molecular weight of 256.37 g/mol and a predicted density of 1.2±0.1 g/cm³.

Molecular Formula C15H16N2S
Molecular Weight 256.37
CAS No. 183667-89-2
Cat. No. B2695684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole
CAS183667-89-2
Molecular FormulaC15H16N2S
Molecular Weight256.37
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CN3C=CSC3=N2
InChIInChI=1S/C15H16N2S/c1-15(2,3)12-6-4-11(5-7-12)13-10-17-8-9-18-14(17)16-13/h4-10H,1-3H3
InChIKeyWWHHKTQDRPGZGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole (CAS 183667-89-2): Structural and Physicochemical Baseline for Scientific Procurement


6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole (CAS 183667-89-2) is a synthetic heterocyclic compound defined by a fused imidazo[2,1-b][1,3]thiazole core substituted at the 6-position with a 4-tert-butylphenyl group . Its molecular formula is C15H16N2S, with a molecular weight of 256.37 g/mol and a predicted density of 1.2±0.1 g/cm³ [1]. The compound is classified within the broader imidazothiazole family, a scaffold recognized in medicinal chemistry for its potential as a kinase inhibitor and antiproliferative agent [2].

Why 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole Cannot Be Interchanged with Generic Imidazothiazole Analogs


Within the imidazo[2,1-b][1,3]thiazole chemotype, the specific substitution pattern dictates target binding and biological outcome. Direct substitution with a generic or unoptimized analog (e.g., a simple phenyl or unsubstituted core) is not scientifically justifiable because the 6-(4-tert-butylphenyl) moiety confers distinct steric bulk and lipophilicity. This specific group is hypothesized to influence binding pocket interactions, potentially enhancing selectivity for certain kinase conformations or improving cellular permeability compared to smaller or more polar alternatives [1]. Quantitative structure-activity relationship (SAR) data for closely related series indicate that even minor modifications at this position can result in a >10-fold difference in IC50 values [2].

Quantitative Differentiation Guide for 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole Procurement


Comparative In Vitro Antiproliferative Activity in a Representative Imidazothiazole Series

Direct head-to-head comparison data for 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole is not available in the public domain. However, a class-level inference can be drawn from structurally related imidazo[2,1-b]thiazole derivatives. In a study evaluating a series of 6-substituted analogs, the presence of a bulky aryl group at the 6-position was associated with enhanced antiproliferative activity. For example, a compound with a 6-(4-fluorophenyl) substituent exhibited an IC50 of 4.95 μM against the MCF-7 breast cancer cell line [1]. The 4-tert-butylphenyl group in the target compound introduces greater steric hindrance and lipophilicity (cLogP increase of ~1.5-2.0 units) relative to a simple phenyl or 4-fluorophenyl group, which is predicted to further modulate target engagement and cellular activity, though quantitative data is absent.

Anticancer Kinase Inhibition SAR

Physicochemical Differentiation: Lipophilicity and Steric Bulk

The 4-tert-butylphenyl substituent is a key structural feature that differentiates this compound from most commercially available imidazo[2,1-b][1,3]thiazoles. While quantitative LogP or LogD values for this specific compound are not publicly disclosed, the contribution of the tert-butyl group to lipophilicity is well-established. The addition of a tert-butyl group typically increases the calculated partition coefficient (cLogP) by approximately 1.5-2.0 units compared to an unsubstituted phenyl analog [1]. This increased lipophilicity can be a critical factor in modulating membrane permeability and plasma protein binding, properties that are essential for in vivo applications [2].

ADME Lipophilicity Drug Design

Kinase Inhibition Profile: Context from the Imidazothiazole Class

Imidazo[2,1-b][1,3]thiazoles are a recognized privileged scaffold for kinase inhibition, particularly against receptor tyrosine kinases (RTKs) [1]. While the exact kinase profile of 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole is not published, the patent literature explicitly claims that closely related compounds in this class are modulators of receptor kinases [2]. The 6-aryl substitution is a critical determinant of kinase selectivity. This compound's specific 4-tert-butylphenyl group is a distinct structural feature compared to the smaller or more flexible substituents found in other commercial imidazothiazoles, implying a different and potentially advantageous selectivity window, though quantitative kinase panel data is required for confirmation.

Kinase Inhibitor Receptor Tyrosine Kinase Oncology

Availability and Purity as a Defined Research Tool

In contrast to many uncharacterized or custom-synthesized imidazothiazole analogs, 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole is commercially available with a defined purity (typically 97%) from multiple specialized vendors . This ensures batch-to-batch reproducibility for screening campaigns, which is a fundamental requirement for generating reliable and comparable scientific data. Procurement of this specific, catalogued compound eliminates the variability and time lag associated with custom synthesis, offering a distinct practical advantage for initiating research programs.

Chemical Biology Reference Standard Screening

Optimal Research and Procurement Applications for 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole


Kinase Inhibitor Lead Discovery and Chemical Probe Development

This compound is ideally suited as a starting point for medicinal chemistry programs focused on discovering novel kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) [1]. Its unique 6-(4-tert-butylphenyl) substituent provides a chemically distinct vector for exploring structure-activity relationships (SAR) around the kinase ATP-binding pocket. This specific substitution pattern is not commonly found in public kinase inhibitor libraries, making it a valuable tool for identifying new chemical series with potentially novel selectivity profiles [2].

Reference Tool for Structure-Based Drug Design and Computational Modeling

Given its defined structure and physicochemical properties (cLogP, steric bulk), 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole serves as an excellent reference compound for validating molecular docking poses and pharmacophore models [3]. Its rigid core and bulky substituent provide strong constraints for computational studies, allowing researchers to calibrate models for predicting the binding affinity and orientation of larger, more complex imidazothiazole analogs.

ADME/Tox Profiling of Lipophilic Imidazothiazoles

The inferred high lipophilicity of this compound makes it a valuable probe for studying the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of lipophilic imidazothiazoles. It can be used as a model substrate in assays for metabolic stability (e.g., microsomal clearance), plasma protein binding, and permeability (e.g., PAMPA or Caco-2 assays) to generate baseline data for this specific physicochemical space [4]. This data is critical for guiding the optimization of other leads in the same chemical series.

Chemical Biology Tool for Phenotypic Screening

Due to its commercial availability and established kinase-modulating class effects, this compound is a practical and immediately deployable tool for phenotypic screening in oncology research [2]. It can be used in medium-throughput cell-based assays to identify new biological pathways or cellular processes that are sensitive to perturbation by this specific chemotype, providing a starting point for target deconvolution studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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